molecular formula C18H28N4O B6083839 N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide

N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide

Katalognummer B6083839
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: QSOLGFQTOVVMPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide, also known as AZD5363, is a small molecule inhibitor of the protein kinase B (PKB/AKT) pathway. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.

Wirkmechanismus

The PKB/AKT pathway is a key signaling pathway that regulates cell survival, growth, and metabolism. This pathway is frequently dysregulated in cancer, leading to increased cell proliferation and survival. N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide inhibits this pathway by binding to and blocking the activity of PKB/AKT, which prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that feed tumors). In addition, N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide is its specificity for the PKB/AKT pathway, which makes it a promising therapeutic agent for cancer. However, its efficacy may be limited by the development of resistance in cancer cells, as well as potential toxicity and side effects in patients. In addition, further studies are needed to determine the optimal dosing and treatment schedule for N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide in different types of cancer.

Zukünftige Richtungen

There are several potential future directions for research on N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide, including:
1. Combination therapy: N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide has shown promising results in combination with other cancer therapies, such as chemotherapy and radiation therapy. Further studies are needed to determine the optimal combination and dosing schedule for these therapies.
2. Biomarker development: Biomarkers are molecular indicators that can be used to predict response to therapy and monitor disease progression. Further studies are needed to identify biomarkers that can predict response to N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide in different types of cancer.
3. Clinical trials: N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide is currently being tested in clinical trials for the treatment of various types of cancer. Further studies are needed to determine the safety and efficacy of this compound in humans.
4. Mechanism of resistance: Resistance to N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide can develop in cancer cells over time. Further studies are needed to understand the mechanisms of resistance and develop strategies to overcome it.
In conclusion, N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide is a promising therapeutic agent for the treatment of cancer. Further research is needed to determine its optimal use in combination with other cancer therapies, identify biomarkers for patient selection, and overcome the development of resistance.

Synthesemethoden

The synthesis of N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide involves several steps, including the reaction of 4-methyl-5-pyrimidinecarboxylic acid with ethyl chloroacetate, followed by the reaction of the resulting ethyl 4-methyl-5-(2-oxoethyl)pyrimidine-2-carboxylate with 2-bromoethylamine hydrobromide. The final step involves the reaction of the resulting N-(2-bromoethyl)-4-methyl-5-(2-oxoethyl)pyrimidine-2-carboxamide with 3-buten-1-amine.

Wissenschaftliche Forschungsanwendungen

N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and prostate cancer. In vitro studies have shown that N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide inhibits the growth of cancer cells by blocking the PKB/AKT pathway, which is involved in cell survival and proliferation. In vivo studies have also demonstrated that N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide can inhibit tumor growth and improve survival rates in animal models of cancer.

Eigenschaften

IUPAC Name

N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]but-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-4-10-17(23)20-14(2)16-13-19-18(21-15(16)3)22-11-8-6-5-7-9-12-22/h4,13-14H,1,5-12H2,2-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOLGFQTOVVMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)NC(=O)CC=C)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.